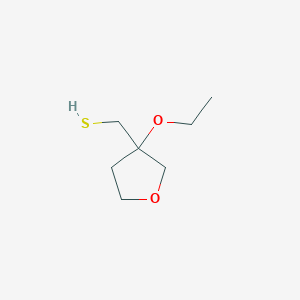

(3-Ethoxyoxolan-3-yl)methanethiol

Description

(3-Ethoxyoxolan-3-yl)methanethiol is a sulfur-containing organic compound characterized by a tetrahydrofuran (oxolane) ring substituted with an ethoxy group at the 3-position and a methanethiol (-CH2SH) moiety at the same carbon. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ethoxy group and reactivity typical of thiols (e.g., nucleophilicity, oxidation susceptibility).

Properties

IUPAC Name |

(3-ethoxyoxolan-3-yl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-2-9-7(6-10)3-4-8-5-7/h10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORBZMNFQJUMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOC1)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyoxolan-3-yl)methanethiol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyoxolane with methanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (3-Ethoxyoxolan-3-yl)methanethiol may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyoxolan-3-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

(3-Ethoxyoxolan-3-yl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxyoxolan-3-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanethiol (CH3SH)

- Structure and Reactivity : Methanethiol is the simplest thiol, with a methyl group bonded to a sulfhydryl (-SH) group. Unlike (3-Ethoxyoxolan-3-yl)methanethiol, it lacks the ethoxy-substituted oxolane ring, making it more volatile (boiling point: 6°C) and less sterically hindered .

- Biological Interactions : Methanethiol is toxic to microorganisms at high concentrations (>15 µM), causing prolonged lag phases in Methylacidiphilum fumariolicum SolV growth. However, it is metabolized via a cytoplasmic methanethiol oxidase (MTO), producing H2S as a byproduct. Degradation rates (Vmax: ~2.3 nmol·min⁻¹·mg DW⁻¹) and high substrate affinity (Ks: ~0.1 µM) highlight its efficient microbial utilization .

- Environmental Impact : Methanethiol is a key intermediate in the sulfur cycle, contributing to dimethyl disulfide (DMDS) formation through abiotic oxidation. Its toxicity and role in halitosis contrast with the less volatile and more complex (3-Ethoxyoxolan-3-yl)methanethiol, which may exhibit slower degradation due to steric effects .

Dimethyl Disulfide (CH3SSCH3)

- Formation and Stability : Produced via methanethiol oxidation, DMDS is more stable and less reactive. Unlike thiols, disulfides lack nucleophilic -SH groups, reducing their interaction with microbial enzymes .

- fumariolicum SolV but may accumulate as a degradation byproduct. Its environmental persistence contrasts with the transient presence of methanethiol and its derivatives .

Hydrogen Sulfide (H2S)

- Metabolic Interplay : H2S is both a product (from methanethiol degradation) and a substrate for M. fumariolicum SolV. At 3 µM, H2S is fully consumed, indicating competitive substrate dynamics with methanethiol .

- Toxicity : H2S is more toxic than methanethiol at equivalent concentrations, affecting broader microbial communities and eukaryotic systems .

Thiophen and Naphthalene Derivatives

- Structural Complexity: Compounds like 3-(5-Benzyloxyindolyl)-3-O-acetylamino-α-methylthiopropionic acid methanethiol ester () and thiophen-2-yl propanol derivatives () exhibit higher molecular weights and diverse functional groups. These features likely reduce microbial degradation rates compared to simpler thiols like methanethiol.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Boiling Point (°C) | pKa | Solubility in Water | Key Reactivity |

|---|---|---|---|---|

| Methanethiol (CH3SH) | 6 | ~10.4 | Moderate | Oxidizes to DMDS; nucleophilic -SH |

| (3-Ethoxyoxolan-3-yl)methanethiol* | N/A | N/A | High (polar groups) | Sterically hindered -SH |

| Dimethyl Disulfide (CH3SSCH3) | 109 | N/A | Low | Stable; non-nucleophilic |

*Predicted based on structural analogs.

Table 2: Microbial Degradation Parameters (M. fumariolicum SolV)

| Compound | Vmax (nmol·min⁻¹·mg DW⁻¹) | Ks (µM) | Inhibition Threshold (µM) | Byproducts |

|---|---|---|---|---|

| Methanethiol | 2.3 | 0.1 | >3 | H2S, DMDS |

| H2S | N/A | N/A | N/A | S⁰, SO₄²⁻ |

Key Research Findings

- Substrate Competition : Methanethiol and H2S exhibit competitive inhibition in M. fumariolicum SolV, with H2S consumption accelerating post-methanethiol depletion .

- Environmental Persistence : Complex thiols with ether or aromatic groups (e.g., thiophen derivatives) likely persist longer in ecosystems due to reduced enzymatic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.